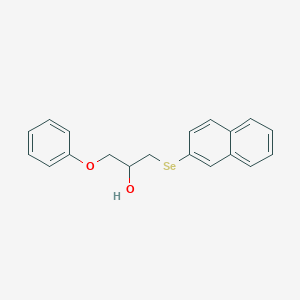
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a dichlorinated indole moiety attached to a butanoate ester group. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate typically involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. The process begins with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The dichlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-(5,6-dichloro-1H-indol-3-YL)butanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and microbial infections.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparación Con Compuestos Similares
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Comparison: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate stands out due to its dichlorinated indole moiety, which imparts unique chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
137814-55-2 |
|---|---|
Fórmula molecular |
C13H13Cl2NO2 |
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
methyl 4-(5,6-dichloro-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C13H13Cl2NO2/c1-18-13(17)4-2-3-8-7-16-12-6-11(15)10(14)5-9(8)12/h5-7,16H,2-4H2,1H3 |
Clave InChI |
XBNIGHJQBFWMIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=CNC2=CC(=C(C=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


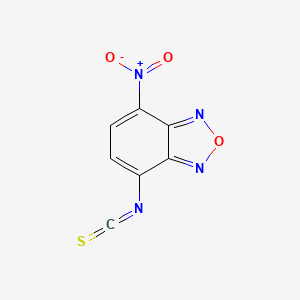

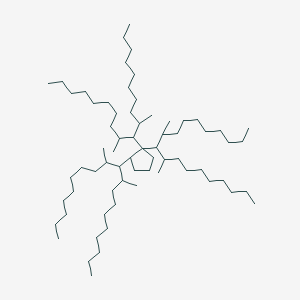
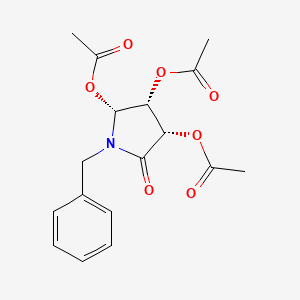

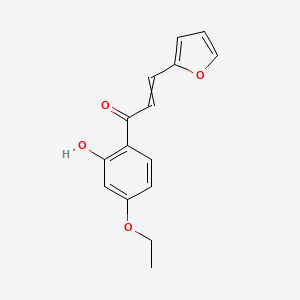

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

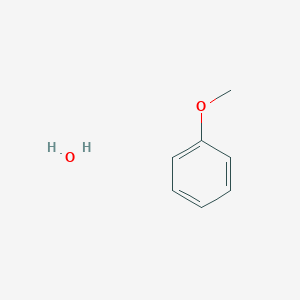
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
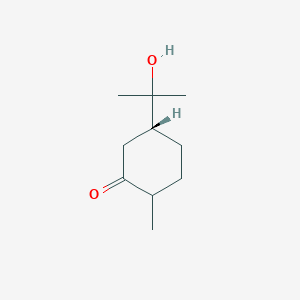
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
